molecular formula C14H12N2O2 B6261174 2-[(4-methoxyphenyl)methoxy]pyridine-4-carbonitrile CAS No. 869299-23-0

2-[(4-methoxyphenyl)methoxy]pyridine-4-carbonitrile

Cat. No.: B6261174
CAS No.: 869299-23-0
M. Wt: 240.3
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Description

2-[(4-Methoxyphenyl)methoxy]pyridine-4-carbonitrile is an organic compound belonging to the class of pyridine derivatives This compound is characterized by the presence of a methoxyphenyl group attached to a pyridine ring via a methoxy linkage, with a nitrile group at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-methoxyphenyl)methoxy]pyridine-4-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzyl alcohol and 4-cyanopyridine.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Procedure: The 4-methoxybenzyl alcohol is first converted to its corresponding methoxybenzyl chloride using thionyl chloride. This intermediate is then reacted with 4-cyanopyridine in the presence of potassium carbonate to yield the desired product.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Sodium hydride or other strong bases in polar aprotic solvents.

Major Products Formed:

    Oxidation: 4-[(4-methoxyphenyl)methoxy]pyridine-4-carboxylic acid.

    Reduction: 2-[(4-methoxyphenyl)methoxy]pyridine-4-amine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Methoxyphenyl)methoxy]pyridine-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(4-methoxyphenyl)methoxy]pyridine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    2-[(4-Methoxyphenyl)methoxy]pyridine: Lacks the nitrile group, which may affect its reactivity and biological activity.

    4-Methoxyphenylpyridine: Lacks the methoxy linkage, potentially altering its electronic properties.

    2-(4-Methoxyphenyl)pyridine-4-carbonitrile: Similar structure but without the methoxy linkage, which may influence its solubility and reactivity.

Uniqueness: 2-[(4-Methoxyphenyl)methoxy]pyridine-4-carbonitrile is unique due to the combination of the methoxyphenyl and nitrile groups, which confer specific electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a potential candidate for drug development.

Properties

CAS No.

869299-23-0

Molecular Formula

C14H12N2O2

Molecular Weight

240.3

Purity

90

Origin of Product

United States

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